Bis(3-glycidoxypropyl)tetramethyldisiloxane (CAS 126-80-7) is a highly reactive, low-viscosity diepoxy-functionalized siloxane utilized primarily as a reactive diluent, flexibility modifier, and copolymerization precursor. Featuring two terminal glycidoxypropyl groups separated by a short, flexible tetramethyldisiloxane core, the compound exhibits a density of ~0.996 g/mL and a refractive index of ~1.452 [1]. In procurement and material design, it is selected to introduce siloxane-driven properties—such as low-temperature flexibility, moisture resistance, and high optical transparency—into epoxy, polyurethane, and polyester networks without the macroscopic phase separation typically associated with long-chain silicone additives .
Substituting Bis(3-glycidoxypropyl)tetramethyldisiloxane with standard aromatic epoxies like DGEBA or monomeric silane coupling agents like GPTMS fundamentally compromises processability and network architecture [1]. Standard DGEBA possesses a rigid backbone and high melt viscosity, which demands elevated processing temperatures that frequently trigger premature curing in mixed networks [1]. Conversely, while GPTMS (3-glycidoxypropyltrimethoxysilane) is commonly procured for siloxane modification, it contains hydrolyzable alkoxy groups that require moisture for curing and release volatile organic compounds (methanol), forming rigid, brittle silica nodes [2]. CAS 126-80-7 functions as a pure diepoxy chain extender, curing strictly via ring-opening without VOC emissions, thereby maintaining linear flexibility and avoiding the embrittlement inherent to generic silane substitutes[2].
In the formulation of phenolic/epoxy networks, standard DGEBA requires elevated temperatures to achieve a workable melt state, whereas CAS 126-80-7 acts as a highly efficient reactive diluent [1]. Networks crosslinked with DGEBA reach a processable viscosity of 2 Pa·s at ~140°C, a temperature that induces premature curing and limits the manufacturing window [1]. In head-to-head comparison, substituting DGEBA with the siloxane diepoxy achieves the same 2 Pa·s processable viscosity at just 100°C [1].
| Evidence Dimension | Temperature required to reach 2 Pa·s melt viscosity |
| Target Compound Data | 100°C |
| Comparator Or Baseline | 140°C (DGEBA baseline) |
| Quantified Difference | 40°C reduction in processing temperature |
| Conditions | 65/35 wt/wt phenolic/epoxy networks during melt processing |
A 40°C reduction in processing temperature prevents premature thermal curing, drastically expanding the manufacturing window for advanced composites.
Incorporating CAS 126-80-7 into polyurethane backbones fundamentally alters the surface energy and moisture resistance of the resulting films [1]. While standard unmodified waterborne polyurethane-acrylate (WPUA) films exhibit high hydrophilicity with ultimate water absorption rates around 11.12%, integrating 10.0 wt% of the siloxane diepoxy reduces water absorption to 6.81%[1]. Furthermore, the water contact angle of the cured film increases to 114°, successfully transitioning the material from a hydrophilic to a highly hydrophobic surface [1].
| Evidence Dimension | Water contact angle and ultimate water absorption |
| Target Compound Data | 114° contact angle; 6.81% water absorption (at 10 wt% loading) |
| Comparator Or Baseline | <90° contact angle; 11.12% water absorption (Unmodified WPUA) |
| Quantified Difference | >24° increase in contact angle; 38.7% reduction in water absorption |
| Conditions | UV-cured waterborne polyurethane-acrylate (WPUA) films |
This quantitative improvement in water repellency is critical for procuring precursors for marine coatings, weather-resistant textiles, and electronic encapsulants.
For optical and ophthalmic applications, phase separation in modified polymers causes unacceptable light scattering and opacity. Polyurethane networks crosslinked with CAS 126-80-7 maintain strict microphase separation that does not interfere with visible light transmission [1]. The resulting films demonstrate >95% optical transmittance in the 300–800 nm visible region, anchored by the compound's stable refractive index of 1.452 [1]. This contrasts with standard aromatic epoxies that possess higher refractive indices (~1.57) and are prone to UV-induced yellowing and macroscopic phase separation when blended with flexible elastomers [1].
| Evidence Dimension | Visible light transmittance (300-800 nm) |
| Target Compound Data | >95% transmittance (highly transparent) |
| Comparator Or Baseline | Opaque or yellowing films (Standard aromatic epoxy blends) |
| Quantified Difference | Maintenance of near-total optical clarity without macroscopic phase separation |
| Conditions | Polyurethane/siloxane cross-linked films synthesized via sol-gel process |
Guarantees the optical clarity required for LED encapsulants, optical adhesives, and ophthalmically compatible hydrogels.
In the development of in-situ polymerized solid-state electrolytes, pure poly(1,3-dioxolane) (PDOL) is susceptible to dendritic failure and limited high-voltage stability [1]. Copolymerization of the DOL monomer with CAS 126-80-7 yields a modified electrolyte with a significantly wider electrochemical stability window and higher thermal stability [1]. Crucially, the siloxane diepoxy facilitates the generation of a silicon-containing Solid Electrolyte Interphase (SEI) layer during cycling, which effectively suppresses lithium dendrite growth and protects the lithium metal anode far better than an unmodified PDOL matrix [1].
| Evidence Dimension | Anode protection and electrolyte stability |
| Target Compound Data | Formation of a protective Si-containing SEI layer with widened electrochemical window |
| Comparator Or Baseline | Pure PDOL electrolyte (prone to dendritic failure) |
| Quantified Difference | Enhanced thermal stability and extended cycle life via Si-SEI formation |
| Conditions | In-situ copolymerization of DOL and siloxane diepoxy for lithium-metal batteries |
Allows battery manufacturers to procure a reliable crosslinker that stabilizes PDOL electrolytes for next-generation high-voltage lithium-metal batteries.
CAS 126-80-7 is the optimal reactive diluent for phenolic and epoxy resin systems where high melt viscosities typically force processing temperatures above 140°C. By lowering the processable viscosity threshold to 100°C, it prevents premature thermal curing and extends the working pot-life, making it essential for the procurement of precursors used in void-free, flame-retardant aerospace composites and industrial laminates[1].
In the formulation of waterborne polyurethane-acrylate (WPUA) emulsions, substituting standard chain extenders with this siloxane diepoxy directly yields highly hydrophobic surfaces (contact angles >114°). It is the preferred procurement choice for manufacturers developing environmentally friendly, UV-curable wood coatings, marine finishes, and textile treatments that require strict limits on water absorption [2].
Due to its stable refractive index of 1.452 and ability to form void-free, highly transparent crosslinked networks (>95% transmittance), this compound is highly suited for optical applications. Buyers formulating LED encapsulants, fiber-optic adhesives, and ophthalmic hydrogels should select this over aromatic epoxies to ensure long-term UV stability and prevent macroscopic phase separation [3].
For energy storage research and scale-up, CAS 126-80-7 serves as a critical copolymerization agent with 1,3-dioxolane (DOL). It is procured to engineer solid polymer electrolytes that actively form a silicon-rich Solid Electrolyte Interphase (SEI), thereby suppressing lithium dendrites and expanding the electrochemical window for high-voltage lithium-metal batteries [4].
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